2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S3/c1-9-5-6-10-11(7-9)27-14(18-10)19-12(24)8-26-16-23-22-15(28-16)20-13(25)21-17(2,3)4/h5-7H,8H2,1-4H3,(H,18,19,24)(H2,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIPOTRIPIPSGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(S3)NC(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is an organic molecule characterized by a complex structure that includes a thiadiazole ring, a thioether linkage, and a urea functional group. This unique combination of functional groups suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Structural Features
The molecular formula of this compound is , with a molecular weight of approximately 350.47 g/mol. The presence of the tert-butyl group contributes to its hydrophobic characteristics, which may enhance its interaction with biological membranes.
Biological Activity Overview
Research indicates that compounds containing thiadiazole and thiazole rings exhibit a broad spectrum of biological activities. These include:
- Antimicrobial Activity : Thiadiazole derivatives have been shown to possess significant antibacterial and antifungal properties. The structural features of thiadiazoles contribute to their ability to inhibit microbial growth effectively .
- Anticancer Properties : Studies have demonstrated that various thiadiazole derivatives exhibit cytotoxic effects against different cancer cell lines. For instance, compounds similar to the one have shown promising results against lung carcinoma (A549), colon cancer (HCT116), and breast cancer (MCF-7) cell lines .
Comparative Analysis of Biological Activity
To illustrate the biological activity of this compound, a comparative analysis with other known compounds is provided in the table below:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Thiadiazole Derivatives | Thiadiazole ring | Antimicrobial, Anticancer | Exhibits broad-spectrum activity |
| Urea-based Compounds | Urea linkage | Antibacterial | Potential for enhanced potency |
| Thiazole Derivatives | Thiazole ring | Antifungal | Specific enzyme inhibition capabilities |
This comparison highlights how modifications in substituents can lead to significant variations in biological activity and therapeutic applications.
Case Studies and Research Findings
- Antimicrobial Studies : A study on 1,3,4-thiadiazole derivatives found that they were effective against various bacterial strains, including resistant strains. The incorporation of the thiadiazole moiety was crucial for enhancing antimicrobial potency .
- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives exhibited IC50 values ranging from 0.28 to 10 μg/mL against various cancer cell lines. The structure–activity relationship (SAR) studies indicated that specific substitutions on the thiadiazole ring significantly influenced cytotoxic activity .
- Mechanism of Action : While specific mechanisms for this compound remain under investigation, related compounds have been shown to interact with cellular targets such as tubulin, leading to inhibition of cell proliferation through disruption of microtubule dynamics .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole core is prone to nucleophilic substitution at the sulfur atom. For example:
This reactivity is driven by the electron-deficient nature of the thiadiazole ring, which facilitates electrophilic attack at C-5 and nucleophilic displacement at the sulfur atom .
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions:
This reaction is critical for modifying pharmacokinetic properties while retaining the heterocyclic pharmacophore .
Electrophilic Substitution on the Benzo[d]thiazole Ring
The 6-methylbenzo[d]thiazol-2-yl group participates in electrophilic aromatic substitution (EAS):
The methyl group at C-6 directs electrophiles to the para and meta positions, enabling regioselective modifications .
Ureido Group Reactivity
The tert-butyl ureido substituent undergoes:
-
Acid-catalyzed cleavage :
This reaction is exploited to generate free amines for conjugation with targeting moieties . -
Condensation with aldehydes :
Forms Schiff bases under mild conditions (e.g., ethanol, 40°C), enhancing metal-binding capacity for catalytic applications .
Thioether Linkage Oxidation
The thioether (-S-) bridge between the thiadiazole and acetamide is oxidized to sulfoxide or sulfone derivatives:
Sulfone derivatives exhibit superior pharmacokinetic profiles in preclinical studies .
Cross-Coupling Reactions
The compound serves as a substrate for transition-metal-catalyzed couplings:
These reactions leverage the electron-rich thiadiazole and benzothiazole rings for regioselective functionalization .
Mechanistic Insights and Stability
-
pH-dependent degradation : The compound is stable in neutral buffers (pH 7.0–7.4) but degrades rapidly under alkaline conditions (pH > 9.0) via thiadiazole ring opening .
-
Thermal stability : Decomposes above 200°C, as evidenced by thermogravimetric analysis (TGA) .
Biological Implications of Reactivity
Derivatives synthesized through these reactions demonstrate:
Comparison with Similar Compounds
Table 1: Structural Analogues and Physical Properties
*Estimated based on structural similarity.
Key Observations :
- Melting Points : The tert-butyl-substituted target compound likely has a lower melting point than phenyl or halogenated analogues due to reduced crystallinity from steric hindrance.
Antiproliferative and Kinase Inhibition
Key Findings :
- Substituent Effects : Electron-withdrawing groups (e.g., -F, -CF₃) in 4k and 4l enhance kinase inhibition compared to the tert-butyl group, likely due to stronger H-bonding and hydrophobic interactions .
- Target Selectivity : The nitro-substituted 6d () shows high VEGFR-2 specificity (IC₅₀ = 89 nM), while the tert-butyl analogue may lack comparable potency due to reduced electronic effects.
Pharmacokinetic and Computational Predictions
Q & A
Q. What are the standard synthetic protocols for preparing 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step alkylation and condensation reactions. For example:
- Step 1 : Alkylation of 5-amino-1,3,4-thiadiazole derivatives using 2-chloroacetamide in the presence of KI as a catalyst (yield: 84%) .
- Step 2 : Introduce the tert-butyl urea moiety via carbodiimide-mediated coupling (e.g., EDCI/HOBt) under inert conditions.
- Optimization : Use polar aprotic solvents (DMSO or DMF) and monitor reaction progress via TLC. Purification via recrystallization (e.g., ethanol/water mixtures) improves purity .
Q. How are structural and purity characteristics validated for this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm substituent integration and coupling patterns. For example, δ 7.34 ppm (s, 2H) corresponds to -NH groups in thiadiazole derivatives .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 191 [M+1]) and fragmentation patterns .
- Elemental Analysis : Compare calculated vs. experimental C, H, N, S percentages (e.g., C: 25.12% observed vs. 25.25% calculated) .
Q. What solvent systems are effective for purification, and how do they impact crystallinity?
- Methodological Answer :
- Recrystallization : Use ethanol/water (1:1 v/v) or ethyl acetate/hexane mixtures. For example, washing with pH 9 aqueous solutions removes acidic impurities .
- Column Chromatography : Employ silica gel with eluents like dichloromethane/methanol (95:5) for polar derivatives. Adjust gradients based on TLC mobility .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and optimize reaction conditions (e.g., solvent effects, catalyst selection) .
- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding affinities for biological targets (e.g., bacterial enzymes or cancer-related proteins) .
- SAR Analysis : Correlate electronic properties (HOMO/LUMO energies) with experimental bioactivity data to prioritize derivatives for synthesis .
Q. How should researchers address contradictions in biological activity data across studies (e.g., varying IC values)?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times) and validate compound purity via HPLC (>95%) .
- Control Experiments : Include positive controls (e.g., known inhibitors) and assess solvent/DMSO effects on activity.
- Meta-Analysis : Compare structural analogs (e.g., substituent effects on thiadiazole rings) to identify trends in bioactivity .
Q. What advanced techniques are recommended for studying metabolic stability or degradation pathways?
- Methodological Answer :
- LC-MS/MS : Track metabolites in liver microsome assays (e.g., human/rat S9 fractions) under physiological pH and temperature .
- Isotope Labeling : Synthesize -labeled analogs to trace degradation intermediates via NMR or mass spectrometry .
- Accelerated Stability Testing : Expose the compound to oxidative (HO), acidic (HCl), and UV light conditions to identify labile functional groups .
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
- Methodological Answer :
- Crystal Growth : Use slow evaporation from acetone/water mixtures. For thiadiazole derivatives, crystals often form in monoclinic systems (space group P2/c) .
- Data Collection : Resolve bond lengths and angles (e.g., C-S bond: ~1.74 Å) to confirm stereochemistry and hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
